molecular formula C19H12ClN5O4 B3599920 N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3599920
M. Wt: 409.8 g/mol
InChI Key: OPIZYYBSAIFBRY-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have recently attracted attention in material science due to their significant photophysical properties . The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have been a major focus of research related to materials science and biological interactions over the past decades . They have been proposed for a plethora of applications by exploiting their beneficial properties . Future research may focus on the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O4/c20-12-2-4-15(5-3-12)29-16-9-13(8-14(10-16)25(27)28)23-19(26)17-11-22-24-7-1-6-21-18(17)24/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIZYYBSAIFBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

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